![molecular formula C25H21BrN6O5S B449661 N~1~-[2-(2-{(E)-1-[3-(4-BROMOPHENYL)-1-(4-NITROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-4-METHYL-1-BENZENESULFONAMIDE](/img/structure/B449661.png)
N~1~-[2-(2-{(E)-1-[3-(4-BROMOPHENYL)-1-(4-NITROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-4-METHYL-1-BENZENESULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[2-(2-{(E)-1-[3-(4-BROMOPHENYL)-1-(4-NITROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a nitrophenyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(2-{(E)-1-[3-(4-BROMOPHENYL)-1-(4-NITROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-4-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps The initial step often includes the formation of the pyrazolyl group through the reaction of hydrazine with an appropriate diketoneThe final step involves the coupling of the intermediate with 4-methylbenzenesulfonamide under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(2-{(E)-1-[3-(4-BROMOPHENYL)-1-(4-NITROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-4-METHYL-1-BENZENESULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the
Properties
Molecular Formula |
C25H21BrN6O5S |
|---|---|
Molecular Weight |
597.4g/mol |
IUPAC Name |
N-[[3-(4-bromophenyl)-1-(4-nitrophenyl)pyrazol-4-yl]methylideneamino]-2-[(4-methylphenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C25H21BrN6O5S/c1-17-2-12-23(13-3-17)38(36,37)28-15-24(33)29-27-14-19-16-31(21-8-10-22(11-9-21)32(34)35)30-25(19)18-4-6-20(26)7-5-18/h2-14,16,28H,15H2,1H3,(H,29,33) |
InChI Key |
MTKISVFMZIDSFM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 2,7,7-TRIMETHYL-4-(3-NITRO-4-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}PHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE](/img/structure/B449582.png)
![Methyl 4-{4-[(3-fluorobenzyl)oxy]-3-nitrophenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B449584.png)
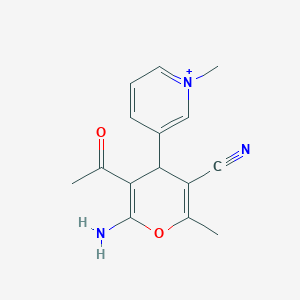
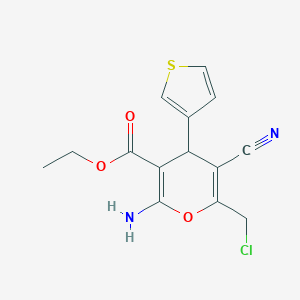
![4-bromo-N-(2-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide](/img/structure/B449590.png)
![ETHYL 2-METHYL-4-(3-NITRO-4-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}PHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE](/img/structure/B449591.png)
![ETHYL 4-({[3-METHYL-5-[(4-NITROBENZOYL)AMINO]-4-(PROPIONYLOXY)-2-THIENYL]CARBONYL}AMINO)BENZOATE](/img/structure/B449592.png)
![3-[(2,4-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde (4-bromo-2,3,5,6-tetrafluorophenyl)hydrazone](/img/structure/B449593.png)
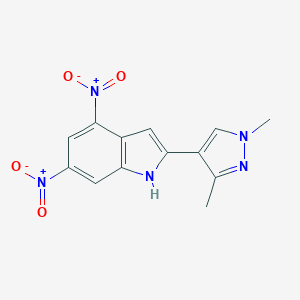
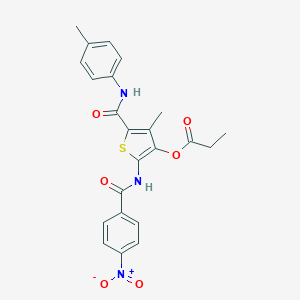
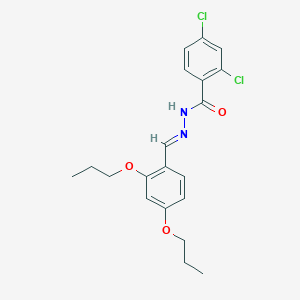
![2-{2-bromo-6-ethoxy-4-[(hydroxyimino)methyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B449599.png)
![2,2-dibromo-1-methyl-N'-[1-(2-thienyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B449601.png)
![N'-{[1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B449602.png)
